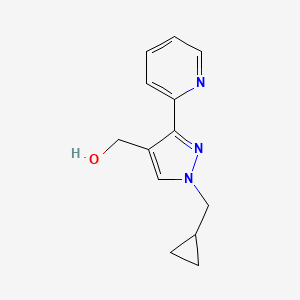

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Description

(1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2098088-81-2) is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropylmethyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol and a purity of ≥95% . Key physicochemical properties such as melting point, solubility, and stability remain unreported in the literature .

Properties

IUPAC Name |

[1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8,10,17H,4-5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHCLNOZPRUFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a novel compound featuring a complex structure that includes a cyclopropylmethyl group, a pyridin-2-yl group, and a pyrazol-4-yl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 230.28 g/mol. The compound's structure allows for diverse interactions with biological targets, which can be explored for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyl group in the methanol moiety may participate in hydrogen bonding, influencing the binding affinity to target proteins. The precise mechanism of action remains under investigation, but it is believed to modulate various biochemical pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro tests have demonstrated promising results against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic adjuvants or standalone treatments .

Anti-inflammatory Properties

Compounds within the pyrazole class have shown anti-inflammatory effects in various models. For example, studies have reported that specific derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings position this compound as a candidate for further exploration in inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH free radical scavenging assay. Results indicate that it demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies and Research Findings

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to generate different alcohol derivatives.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the pyridine and pyrazole rings.

Table 1: Common Reactions Involving (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of alcohol to ketone/aldehyde | KMnO4, CrO3 |

| Reduction | Formation of alcohol derivatives | LiAlH4, NaBH4 |

| Substitution | Electrophilic/nucleophilic substitutions | Cl2, Br2, NH3 |

Biological Research

In biological applications, this compound is utilized as a probe for studying enzyme interactions and metabolic pathways. Its structural features enable it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Case Study: Enzyme Interaction Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic processes, providing insights into drug design for metabolic disorders.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, particularly those involving enzyme modulation.

Table 2: Potential Therapeutic Applications

| Disease Target | Mechanism of Action | Research Status |

|---|---|---|

| Cancer | Enzyme inhibition | Early-stage research |

| Metabolic disorders | Modulation of metabolic pathways | Preclinical studies |

| Neurological diseases | Potential neuroprotective effects | Investigational compounds |

Industrial Applications

In industry, this compound is valuable in developing new materials with unique properties. Its versatility allows it to be incorporated into advanced materials for various applications, such as:

- Polymer Production : Used in creating polymers with enhanced properties.

- Material Science : Development of composites with improved strength and durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol can be contextualized by comparing it to analogous pyrazole- and pyridine-containing derivatives. Below is a detailed analysis based on molecular structure, substituent effects, and inferred properties:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Fluorine substitution in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol introduces electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Functional Group Diversity: The hydroxymethyl group in the target compound enables hydrogen bonding, unlike the carboxylic acid in 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 25016-11-9), which offers ionic interactions but higher polarity .

Pyrrolidine-containing derivatives (e.g., CAS 1249433-67-7) exhibit conformational rigidity, which could influence binding affinity in receptor-ligand interactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol generally involves:

- Formation of the pyrazole core with appropriate substituents.

- Introduction of the cyclopropylmethyl group on the nitrogen of the pyrazole ring.

- Installation of the pyridin-2-yl substituent at the 3-position of the pyrazole.

- Functionalization at the 4-position with a hydroxymethyl group.

These steps are typically achieved through palladium-catalyzed Suzuki-Miyaura coupling, condensation reactions, and selective reductions.

Key Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyrazole Derivatives

A common approach to construct the pyrazole-pyridine linkage involves Suzuki-Miyaura coupling between a boronate ester-functionalized pyrazole and a halogenated pyridine derivative.

-

- Starting with 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, synthesized via borylation of the pyrazole ring.

- Coupling with 2-bromopyridine or similar halogenated pyridine in the presence of a palladium catalyst such as XPhos Pd G2.

- Reaction conditions: Dioxane/water solvent system, potassium phosphate base, nitrogen atmosphere, 80°C for 12 hours.

- Resulting in the formation of the 3-(pyridin-2-yl) substituted pyrazole intermediate.

This method achieves high yields (up to 98% for the boronate intermediate) and good selectivity.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced on the pyrazole nitrogen typically through alkylation reactions:

- Using cyclopropylmethyl halides (e.g., bromide or iodide) under basic conditions.

- Cesium carbonate in acetonitrile solvent is an effective base/solvent system.

- Microwave-assisted heating or conventional heating at 80°C overnight can be employed.

- This step yields 1-(cyclopropylmethyl)-1H-pyrazole derivatives ready for further functionalization.

Functionalization to Methanol Group at Pyrazole 4-Position

The hydroxymethyl group at the 4-position of the pyrazole can be introduced by:

- Reduction of an aldehyde or ester precursor at the 4-position.

- Alternatively, direct substitution reactions on boronate intermediates with hydroxymethyl reagents.

- Use of borane-methyl sulfide complex (BH3-Me2S) for reduction of amides or esters to alcohols in tetrahydrofuran (THF) at 0 to 60°C is documented.

- The reaction is typically quenched with methanol and water, followed by extraction and purification by preparative HPLC.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Borylation of pyrazole | Pd catalyst, bis(pinacolato)diboron, base | Formation of boronate ester intermediate |

| 2 | Alkylation with cyclopropylmethyl halide | Cs2CO3, MeCN, 80°C, overnight | 1-(cyclopropylmethyl)-pyrazole derivative |

| 3 | Suzuki coupling with 2-bromopyridine | Pd catalyst (XPhos Pd G2), K3PO4, dioxane/H2O, 80°C, 12 h | Formation of 3-(pyridin-2-yl) substituted pyrazole |

| 4 | Reduction to hydroxymethyl group | BH3-Me2S, THF, 0-60°C | Conversion to this compound |

Analytical and Characterization Data

- Mass Spectrometry (LRMS, ESI): Molecular ion peaks consistent with calculated m/z values (e.g., 249 for boronate intermediates, 229 for final compound).

- Purification: Flash chromatography and preparative HPLC are standard for isolating pure compounds.

- Yields: Intermediates typically isolated in high yields (above 90%), final compound yields vary depending on reaction optimization but generally fall between 60-90%.

Research Findings and Notes

- The use of XPhos Pd G2 catalyst and potassium phosphate base in aqueous dioxane media is highly effective for Suzuki coupling in these systems.

- Alkylation of pyrazole nitrogen with cyclopropylmethyl groups proceeds smoothly under mild basic conditions without significant side reactions.

- Reduction of amide or ester intermediates to alcohols using borane complexes is a reliable method to introduce the hydroxymethyl functionality at the pyrazole 4-position.

- Multi-step synthesis requires careful control of reaction conditions and purification steps to achieve high purity and yield.

- The described methods are consistent with modern medicinal chemistry practices for pyrazole derivatives, supporting their use in research and development contexts.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|

| Pyrazole Borylation | Pd catalyst, bis(pinacolato)diboron, base | ~98% | High yield, yellow oil intermediate |

| N-Alkylation with Cyclopropylmethyl Halide | Cs2CO3, MeCN, 80°C, overnight | 85-95% | Mild conditions, selective N-alkylation |

| Suzuki-Miyaura Coupling | XPhos Pd G2, K3PO4, dioxane/H2O, 80°C, 12 h | 70-90% | Efficient coupling of pyrazole and pyridine units |

| Reduction to Hydroxymethyl Group | BH3-Me2S, THF, 0-60°C | 60-80% | Smooth reduction, requires careful quenching |

Q & A

Q. What are the reliable synthetic routes for preparing (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of pyrazole-4-carboxaldehyde derivatives with cyclopropylmethylamine under reflux conditions. For example:

- Route 1 : Refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol (yield: ~60–70%) .

- Route 2 : Ethanol-mediated reflux with hydrazine hydrate (2–4 hours), yielding solid products purified via DMF/EtOH recrystallization (yield: ~75–85%) .

Key Variables : - Solvent choice : Xylene favors high-temperature stability, while ethanol reduces side reactions.

- Catalyst : Chloranil improves oxidation efficiency but may require longer reaction times.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .

- FTIR : Confirm hydroxyl (O–H stretch at 3200–3600 cm⁻¹) and pyridyl (C=N stretch at 1600 cm⁻¹) functional groups .

- NMR : ¹H-NMR signals at δ 8.5–9.0 ppm (pyridin-2-yl protons) and δ 3.5–4.0 ppm (methanol CH₂OH) are diagnostic .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Use DMSO as a primary solvent (stock solutions at 10 mM).

- For aqueous compatibility, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .

Advanced Research Questions

Q. How can regioselectivity in pyrazole substitution be controlled during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Electrophilic directing groups : Pyridin-2-yl at position 3 directs cyclopropylmethyl to position 1 via steric and electronic effects.

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) ensures precise substitution at position 4 .

- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing by-product formation .

Q. What strategies resolve discrepancies in reported yields from alternative synthetic routes?

Methodological Answer:

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted pyrazole aldehydes or dimerization products) .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 ratio of cyclopropylmethylamine to aldehyde) and employ gradient recrystallization (DMF → ethanol) to enhance purity .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

Q. What crystallographic methods confirm the molecular structure and stereochemistry?

Methodological Answer:

Q. How do pH and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

Q. What mechanistic insights explain its activity in kinase inhibition assays?

Methodological Answer:

Q. How can synthetic by-products be minimized during scale-up?

Methodological Answer:

- Flow chemistry : Continuous processing reduces thermal degradation (residence time <10 minutes at 120°C).

- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess amines or aldehydes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.